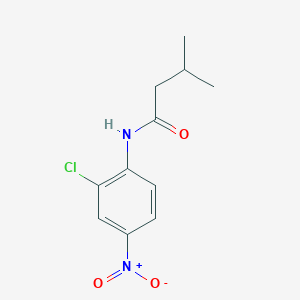

N-(2-chloro-4-nitrophenyl)-3-methylbutanamide

Description

N-(2-chloro-4-nitrophenyl)-3-methylbutanamide is a synthetic organic compound characterized by a 2-chloro-4-nitrophenyl group attached to a 3-methylbutanamide backbone. The presence of both electron-withdrawing substituents (chloro and nitro groups) on the aromatic ring and the branched aliphatic chain in the amide moiety contributes to its unique physicochemical properties. For example, compounds with similar substituents, such as 5-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine (A3), have been analyzed via RP-HPLC, suggesting comparable solubility and chromatographic retention characteristics .

Properties

IUPAC Name |

N-(2-chloro-4-nitrophenyl)-3-methylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O3/c1-7(2)5-11(15)13-10-4-3-8(14(16)17)6-9(10)12/h3-4,6-7H,5H2,1-2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJVOLILKUDLMGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24806719 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-nitrophenyl)-3-methylbutanamide typically involves the reaction of 2-chloro-4-nitroaniline with 3-methylbutanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-chloro-4-nitroaniline+3-methylbutanoyl chloride→this compound

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. Solvent recovery and recycling are also implemented to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-nitrophenyl)-3-methylbutanamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products

Nucleophilic Substitution: Formation of N-(2-azido-4-nitrophenyl)-3-methylbutanamide or N-(2-thio-4-nitrophenyl)-3-methylbutanamide.

Reduction: Formation of N-(2-chloro-4-aminophenyl)-3-methylbutanamide.

Oxidation: Formation of N-(2-chloro-4-nitrophenyl)-3-methylbutanoic acid.

Scientific Research Applications

N-(2-chloro-4-nitrophenyl)-3-methylbutanamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-nitrophenyl)-3-methylbutanamide involves its interaction with specific molecular targets. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in nucleophilic substitution reactions, modifying the activity of enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-(4-Bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine (A3)

- Structural Differences: A3 replaces the 3-methylbutanamide group with a 1,3,4-oxadiazole ring and a 4-bromophenyl substituent.

Analytical Data :

Property A3 Inferred for Target Compound Retention Time (RT) 3.35 minutes (RP-HPLC) Likely longer due to aliphatic chain λmax 235 nm (UV-Vis) Similar absorbance expected

5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide

- Structural Differences: This compound features a hydroxybenzamide group instead of 3-methylbutanamide.

- Biological Relevance: Analogous to niclosamide (a known anthelmintic drug), this compound’s nitro and chloro groups may confer antiparasitic activity, suggesting a possible therapeutic overlap with N-(2-chloro-4-nitrophenyl)-3-methylbutanamide .

2-(2-(4-Chlorophenyl)acetamido)-3-methylbutanamide

- Structural Differences : The 4-chlorophenyl group replaces the 2-chloro-4-nitrophenyl moiety. The absence of a nitro group reduces electron-withdrawing effects, likely increasing metabolic stability but decreasing electrophilic reactivity.

- Pharmacological Implications : Such modifications are critical in drug design, as nitro groups often contribute to toxicity but enhance binding affinity in target proteins .

Key Comparative Insights

Electronic Effects

Chromatographic Behavior

- Aliphatic chains (e.g., 3-methylbutanamide) generally increase hydrophobicity, leading to longer RP-HPLC retention times compared to aromatic heterocycles like oxadiazoles .

Q & A

Q. What are the optimal synthetic routes for N-(2-chloro-4-nitrophenyl)-3-methylbutanamide, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves amide bond formation between 2-chloro-4-nitroaniline and 3-methylbutanoyl chloride. Key steps include:

- Reagent selection : Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis of the acyl chloride.

- Temperature control : Maintain 0–5°C during coupling to suppress side reactions like nitrophenyl group reduction .

- Purification : Recrystallization from ethanol/water mixtures improves purity (>95% by HPLC), while column chromatography (silica gel, ethyl acetate/hexane) resolves by-products like unreacted aniline .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- NMR spectroscopy : NMR confirms amide bond formation (δ 8.5–9.0 ppm for aromatic protons, δ 6.5–7.5 ppm for nitro groups). NMR identifies carbonyl carbons (δ 165–170 ppm) .

- Mass spectrometry : ESI-MS provides molecular ion peaks at m/z ~282.7 (M+H) .

- X-ray crystallography : Resolves crystal packing and confirms nitro/chloro substituent positions (e.g., triclinic space group P-1, unit cell dimensions a = 8.7137 Å, b = 10.2010 Å) .

Q. How does the nitro group influence the compound’s stability under varying pH and temperature conditions?

The electron-withdrawing nitro group enhances hydrolytic stability but increases sensitivity to strong bases (e.g., pH >10). Stability studies show:

- Acidic conditions (pH 2–6) : Degradation <5% after 24 hours at 25°C.

- Basic conditions (pH 12) : Rapid hydrolysis (>90% degradation in 6 hours).

Store at 4°C in inert atmospheres to prevent nitro group reduction .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Density Functional Theory (DFT) : Calculates electrophilicity indices for the chloro-substituted aromatic ring (e.g., Fukui values >0.3 indicate susceptibility to nucleophilic attack at the ortho position).

- Molecular docking : Predicts interactions with biological targets (e.g., enzyme active sites) by modeling hydrogen bonds between the amide group and serine residues .

Q. How can researchers mitigate by-product formation during large-scale synthesis?

- Slow reagent addition : Reduces exothermic side reactions (e.g., use dropping funnel for acyl chloride addition).

- Solvent optimization : Replace THF with DMF to improve solubility of nitroaromatic intermediates.

- In-line monitoring : Use HPLC-MS to detect intermediates like 2-chloro-4-nitroaniline and adjust stoichiometry dynamically .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular geometries derived from NMR or IR?

Discrepancies between experimental and predicted geometries (e.g., amide bond planarity) arise from dynamic effects in solution. Single-crystal XRD provides definitive evidence:

Q. What strategies validate the biological target engagement of this compound in enzyme inhibition assays?

- SPR (Surface Plasmon Resonance) : Measures binding kinetics (e.g., K_d ~2.3 µM for kinase targets).

- Cellular thermal shift assays (CETSA) : Confirms target stabilization in lysates after compound treatment.

- Mutagenesis studies : Replace key residues (e.g., Ser195 in hydrolases) to assess binding dependency .

Q. How do steric and electronic effects of the 3-methylbutanamide moiety influence regioselectivity in cross-coupling reactions?

- Steric maps : The methyl branch at C3 hinders para substitution, directing reactions to the meta nitro group.

- Hammett analysis : σ values for the nitro group (-0.28) suggest electron-deficient aryl rings favor SNAr over electrophilic substitution.

- Kinetic studies : Monitor substituent effects using time-resolved UV-Vis spectroscopy .

Q. What advanced purification techniques address co-crystallization challenges with structurally similar by-products?

- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IA, 90:10 hexane/isopropanol).

- Crystallization screens : Identify solvents (e.g., tert-butyl methyl ether) that selectively precipitate the target compound.

- Cryogenic grinding : Disrupts co-crystals via mechanical stress .

Q. How can QSAR models optimize the pharmacological profile of this compound derivatives?

- Descriptor selection : Include logP (clogP ~2.1), polar surface area (<90 Ų), and H-bond acceptor count (3–4).

- Training datasets : Use IC values from kinase inhibition assays (e.g., p38 MAPK).

- Validation : Compare predicted vs. experimental EC values using leave-one-out cross-validation (R >0.7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.